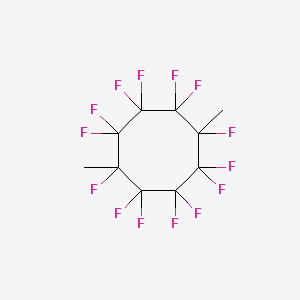

1,5-(Dimethyl)perfluorocyclooctane

Description

1,5-(Dimethyl)perfluorocyclooctane is a fluorinated cyclic alkane derivative with a fully fluorinated carbon backbone and two methyl groups substituted at the 1 and 5 positions of the cyclooctane ring. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique chemical stability.

The methyl substituents introduce steric and electronic effects that may alter its physical properties (e.g., boiling point, solubility) compared to non-substituted perfluorocyclooctanes.

Properties

CAS No. |

948014-28-6 |

|---|---|

Molecular Formula |

C10H6F14 |

Molecular Weight |

392.13 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,5,5,6,6,7,7,8-tetradecafluoro-4,8-dimethylcyclooctane |

InChI |

InChI=1S/C10H6F14/c1-3(11)5(13,14)9(21,22)7(17,18)4(2,12)8(19,20)10(23,24)6(3,15)16/h1-2H3 |

InChI Key |

ABYARYWWHVMEOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Linear Perfluoroalkanes (e.g., PFOS, PFOA)

- Structure: Unlike linear perfluorooctanesulfonic acid (PFOS) or perfluorooctanoic acid (PFOA), which have terminal sulfonic or carboxylic acid groups, 1,5-(Dimethyl)perfluorocyclooctane is a fully saturated cyclic alkane without polar functional groups. This structural difference reduces its water solubility compared to ionic PFAS like PFOS .

- Environmental Impact: Linear PFAS such as PFOS and PFOA are notorious for their environmental persistence and toxicity. While 1,5-(Dimethyl)perfluorocyclooctane lacks acidic functional groups, its cyclic structure and perfluorination may still confer significant environmental longevity .

Other Cyclic Perfluorinated Compounds

- Perfluorocyclohexane vs. Perfluorocyclooctane : Cyclohexane derivatives (e.g., perfluorocyclohexane) typically exhibit lower boiling points and higher volatility compared to cyclooctane analogues due to smaller ring size. The addition of methyl groups in 1,5-(Dimethyl)perfluorocyclooctane likely increases its molecular weight and boiling point relative to unsubstituted perfluorocyclooctane .

- Toxicity : Cyclic perfluorinated compounds are less studied than linear PFAS. However, highlights that higher perfluoroalkane homologues (e.g., dodecafluoro-1-iododecane) exhibit varied toxicological profiles, suggesting that ring size and substituents in cyclic PFAS could modulate toxicity .

Branched vs. Linear Perfluorinated Compounds

- Branched perfluorinated compounds, such as those listed in (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane), often have lower melting points and higher thermal stability than linear analogues.

Physical and Chemical Properties (Hypothetical Data Table)

| Property | 1,5-(Dimethyl)perfluorocyclooctane | Perfluorocyclooctane | PFOS | PFOA |

|---|---|---|---|---|

| Molecular Formula | C₁₀F₁₄CH₃ | C₈F₁₆ | C₈F₁₇SO₃H | C₈F₁₅O₂H |

| Boiling Point (°C) | ~180 (estimated) | ~160 | >400 | 192 |

| Water Solubility (mg/L) | Low (<1) | Very low (<0.1) | 680 (pH 7) | 3,400 (pH 7) |

| Environmental Half-Life | Decades (estimated) | Decades | >50 years | >50 years |

Note: Data are extrapolated from structural analogues in and general PFAS literature .

Environmental and Toxicological Considerations

- Persistence : Like all PFAS, 1,5-(Dimethyl)perfluorocyclooctane is expected to resist degradation in the environment due to C-F bond strength. Its cyclic structure may further hinder microbial breakdown compared to linear PFAS .

- However, the absence of ionic groups (unlike PFOS/PFOA) might reduce its affinity for protein-binding, a key pathway for bioaccumulation in animals .

- The structural similarity of 1,5-(Dimethyl)perfluorocyclooctane to regulated PFAS warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.